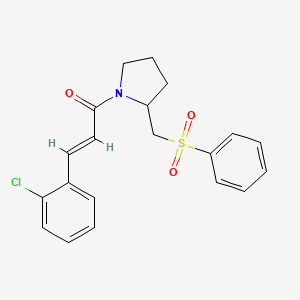

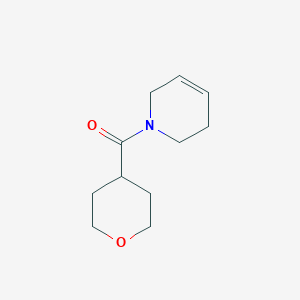

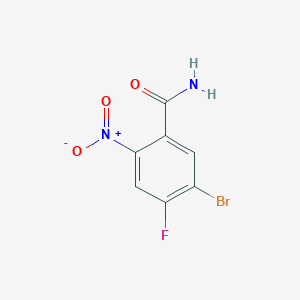

![molecular formula C13H8ClFN4S B2628901 5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 2060361-36-4](/img/structure/B2628901.png)

5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound that has been studied for its potential use in the development of anticancer drugs . It is assembled as a cap group into the structure of Histone Deacetylase (HDAC) inhibitors . The presence of small groups, such as methoxy substitution, is beneficial for the HDAC inhibitory activity .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine fragment, which is assembled as a cap group into the structure of HDAC inhibitors . The structure-activity relationship (SAR) analysis revealed that the presence of small groups, such as methoxy substitution, is beneficial for the HDAC inhibitory activity .Applications De Recherche Scientifique

Antitumor Applications

A series of derivatives, including compounds closely related to the specified chemical structure, were synthesized and evaluated for their antitumor activities. Notably, certain compounds demonstrated significant activity against a variety of human tumor cell lines. For instance, derivatives exhibited promising in vitro antitumor screening outcomes, suggesting their potential utility in cancer treatment (Becan & Wagner, 2008).

Pesticidal Activities

Research into the pesticidal activities of thiazole derivatives, including structures analogous to the mentioned compound, revealed their effectiveness against mosquito larvae and phytopathogenic fungi. This indicates the potential of such compounds for development into new pesticides, addressing mosquito-borne diseases and agricultural pests (Choi et al., 2015).

Antimicrobial Applications

The synthesis of thiazolo and pyrimidin-2-amine derivatives led to compounds with notable antibacterial activities. For example, specific derivatives displayed in vitro antibacterial activity against pathogens like Staphylococcus aureus, suggesting their utility as leads for developing new antimicrobial agents (Uwabagira, Sarojini, & Poojary, 2018).

Mécanisme D'action

This compound is part of a class of molecules known as HDAC inhibitors, which are being studied for their anticancer potency . HDACs are a family of enzymes that lead to the lysine residue deacetylation of histones and various non-histone proteins . Overexpression and aberrant recruitment of HDACs are closely correlated with the occurrence and development of various diseases, especially cancer .

Orientations Futures

The future directions of research involving this compound could involve further exploration of its potential as an anticancer drug . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propriétés

IUPAC Name |

5-chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLPSXCWMXZJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Cl)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

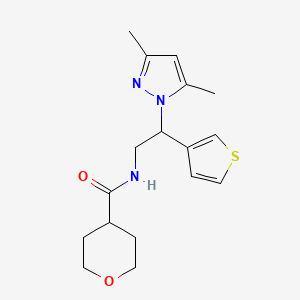

![2-[(2,5-Dimethylphenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2628820.png)

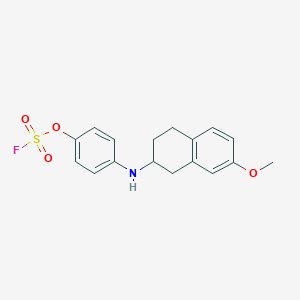

![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)

![1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2628824.png)

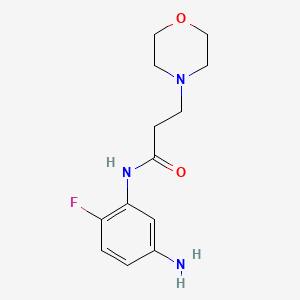

![N-(furan-2-ylmethyl)-3,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2628830.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2628835.png)